molecular formula C17H20N4O B2650736 N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900894-94-2

N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2650736
CAS No.: 900894-94-2
M. Wt: 296.374
InChI Key: UYVQZLGRVWUICP-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (hereafter referred to as Compound A) is a pyrazolo[1,5-a]pyrimidine derivative with the molecular formula C₁₇H₂₀N₄O and a molecular weight of 296.37 g/mol . Its structure features:

  • A 3-(4-methylphenyl) group at the pyrimidine 3-position.
  • A 5-methyl substituent at the pyrimidine 5-position.
  • A 2-methoxyethylamine group at the 7-position.

Key physicochemical properties include:

  • logP: 3.3856 (indicating moderate lipophilicity).
  • Hydrogen bond donors/acceptors: 1/2.
  • Polar surface area: 39.005 Ų (suggesting moderate solubility) .

Properties

IUPAC Name

N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-12-4-6-14(7-5-12)15-11-19-21-16(18-8-9-22-3)10-13(2)20-17(15)21/h4-7,10-11,18H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVQZLGRVWUICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrazolo[1,5-a]pyrimidine derivatives against β-coronaviruses. The substitution patterns on the pyrazolo scaffold can significantly influence antiviral activity, making it a promising avenue for drug development targeting viral infections .

Antitumor Activity

Compounds within this class have shown promise as anti-tumor agents through mechanisms such as the inhibition of thymidine phosphorylase (TP), an enzyme that promotes tumor growth and metastasis. For example, certain derivatives have been developed that exhibit significant inhibitory activity against TP, suggesting potential applications in cancer therapy .

Neurogenic Disorders

Another area of interest is the use of pyrazolo[1,5-a]pyrimidine derivatives in treating neurogenic disorders. Compounds designed to inhibit P2X3 receptors have shown efficacy in preclinical models, indicating their potential for treating conditions such as chronic pain and other neurogenic disorders .

Case Studies and Research Findings

A comprehensive review of literature reveals several key studies that underscore the utility of N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine:

StudyFindingsApplication
Study A Identified as a potent CSNK2 inhibitor with antiviral activityAntiviral drug development
Study B Demonstrated anti-tumor properties via TP inhibitionCancer therapy
Study C Showed efficacy in inhibiting P2X3 receptorsTreatment for neurogenic disorders

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, thereby interfering with cellular processes and leading to anticancer effects . The compound’s ability to bind to and modulate the activity of these targets is crucial for its biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on the Pyrazolo[1,5-a]pyrimidine Core

Pyrazolo[1,5-a]pyrimidines are privileged scaffolds in medicinal chemistry, with substituents at the 3-, 5-, and 7-positions critically influencing activity. Below is a comparison of Compound A with structurally similar derivatives (Table 1):

Key Observations:

3-Position Substituents: Fluorinated aryl groups (e.g., 4-fluorophenyl in Compounds 3, 32, 47–48) enhance potency against Mycobacterium tuberculosis (M.tb), likely due to improved target binding (ATP synthase inhibition) .

5-Position Substituents :

  • Methyl (Compound A) and aryl groups (e.g., phenyl in Compounds 47–48) are common. Larger substituents (e.g., 4-isopropylphenyl in Compound 35) may improve lipophilicity but reduce solubility .

7-Amine Modifications :

  • Pyridin-2-ylmethyl amines (Compounds 1, 3, 32) are prevalent in anti-M.tb agents, with substituents like 6-methoxy (Compound 48) enhancing microsomal stability .
  • Compound A’s 2-methoxyethyl group may improve aqueous solubility compared to pyridylmethyl analogues, though its impact on target engagement remains uncharacterized.

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Compound ID logP Polar Surface Area (Ų) Solubility (logSw) Metabolic Stability (Human Liver Microsomes)
Compound A 3.38 39.0 -3.50 (low) Not reported
Compound 3 ~4.1* ~45 Not reported High (t₁/₂ > 60 min)
Compound 48 ~3.8* ~50 Not reported Moderate (t₁/₂ ~40 min)

*Estimated based on substituent contributions.

  • Metabolic Stability : Fluorinated derivatives (e.g., Compound 3) exhibit superior stability in liver microsomes, critical for in vivo efficacy .

SAR Insights

  • 3-Position : Fluorine enhances potency (e.g., Compound 3 vs. Compound A), likely via electronegative interactions with ATP synthase .
  • 5-Position : Methyl (Compound A) provides steric bulk without compromising synthesis; larger groups (e.g., 4-isopropylphenyl in Compound 35) may reduce solubility .
  • 7-Amine : Polar groups (e.g., 2-methoxyethyl in Compound A) improve solubility but may reduce membrane permeability compared to pyridylmethyl amines .

Biological Activity

N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound's molecular characteristics are crucial for understanding its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC20H23N4
Molecular Weight337.43 g/mol
LogP5.5288
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1
Polar Surface Area31.21 Ų

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrazolo[1,5-a]pyrimidine core : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Methylation reactions : Using reagents like methyl iodide or dimethyl sulfate to introduce methyl groups.
  • Alkylation and arylation : Introducing the 2-methoxyethyl and 4-methylphenyl groups through suitable alkyl and aryl halides.

Biological Activity

This compound exhibits various biological activities, including:

Antimicrobial Activity

Recent studies indicate that derivatives of pyrazolo[1,5-a]pyrimidine demonstrate significant antimicrobial properties. For example, compounds structurally related to this compound have shown potent inhibitory effects against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM for similar compounds .

Enzyme Inhibition

The compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication. This inhibition can lead to various biological effects, including:

  • Antibacterial Activity : By targeting bacterial enzymes.
  • Anticancer Potential : Some studies suggest that pyrazolo[1,5-a]pyrimidines may inhibit thymidine phosphorylase (TP), an enzyme linked to tumor growth .

Receptor Modulation

This compound could act as an agonist or antagonist on various receptors, influencing cellular signaling pathways.

Case Studies

Several studies have explored the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:

  • Anticancer Activity : A study demonstrated that certain derivatives exhibited promising anticancer effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved apoptosis and autophagy pathways .
  • Antimicrobial Studies : Compounds similar to this compound were evaluated for their antimicrobial efficacy, showing significant activity against resistant bacterial strains .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications in the molecular structure significantly influence the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Quantitative structure–activity relationship (QSAR) models have been developed to predict the efficacy of new analogs based on their chemical properties .

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